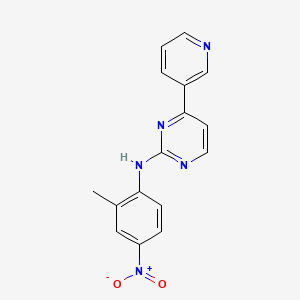

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Descripción general

Descripción

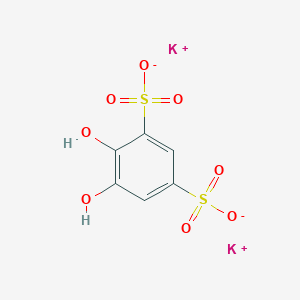

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (NMPPY) is a novel compound with potential applications in the field of scientific research. NMPPY is a nitrogen-containing heterocyclic compound with a unique structure that makes it an attractive candidate for a variety of applications. This compound has been studied for its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential for use in drug discovery and development. NMPPY has also been investigated for its potential use in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Chemistry and Biological Effects

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a compound that belongs to the class of heterocyclic aromatic amines (HAAs). These compounds are of significant interest due to their various biological activities and potential applications in scientific research. HAAs are known to be formed during the cooking of protein-rich foods and have been studied for their carcinogenic potential in rodents and humans. The formation, analysis, and biological effects of such compounds, including their potential toxicity and interactions with DNA, have been extensively reviewed in the literature.

For instance, the analysis of HAAs and their metabolites in biological matrices, foodstuff, and beverages provides insights into their biological effects and exposure levels in humans (Teunissen et al., 2010). These analyses often employ advanced analytical techniques like liquid chromatography coupled with mass spectrometry for sensitive and selective detection.

The nutritional aspects and epidemiological evidence also highlight the role of HAAs, such as PhIP, in human cancers, particularly breast cancer, suggesting that these compounds could be etiologic agents in carcinogenesis (Snyderwine, 1994). This is supported by experimental studies showing that HAAs produce DNA adducts in the mammary gland after metabolic activation.

Furthermore, the formation and fate of HAAs like PhIP in food processing are influenced by a complex interplay of reactions, including the Maillard reaction and lipid oxidation (Zamora & Hidalgo, 2015). Understanding these processes is crucial for developing strategies to mitigate the risks associated with HAA exposure.

Propiedades

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYUMEWFHBQARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672241 | |

| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796738-71-1 | |

| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/no-structure.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)